molecular formula C26H21BrN6O2S2 B2369774 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 391916-54-4

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No.: B2369774
CAS No.: 391916-54-4
M. Wt: 593.52
InChI Key: FFXWWBKOHTTZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a methylbenzamide moiety at position 2. The triazole ring is further functionalized with a thioether linkage to a benzothiazole-derived amide group.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN6O2S2/c1-16-5-4-6-17(13-16)24(35)28-14-22-31-32-26(33(22)19-11-9-18(27)10-12-19)36-15-23(34)30-25-29-20-7-2-3-8-21(20)37-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXWWBKOHTTZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features several significant moieties:

  • Benzo[d]thiazole : Known for its antimicrobial and anticancer properties.
  • Triazole : Associated with a wide range of biological activities, including antifungal and anticancer effects.
  • Benzamide : Often linked to various therapeutic applications.

The molecular formula of this compound is C24H20N6O3S3C_{24}H_{20}N_{6}O_{3}S_{3}, with a molecular weight of approximately 536.64 g/mol. The presence of thiol and amine groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits significant antimicrobial activity, attributed to the benzo[d]thiazole and triazole moieties. These groups are known to enhance bioactivity against various pathogens. Research indicates that compounds containing thiazole rings often demonstrate antibacterial properties by disrupting bacterial lipid biosynthesis mechanisms .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast adenocarcinoma (MCF7) cell lines. The mechanism of action appears to involve the inhibition of carbonic anhydrase (CA IX), a tumor-associated enzyme crucial for pH regulation in cancer cells . This inhibition leads to disrupted acidification processes within tumors, which can hinder tumor growth.

Case Studies

  • Antimicrobial Activity Evaluation :
    A study evaluated various derivatives of thiazole compounds for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL, highlighting the potential of thiazole-containing compounds in developing new antibiotics .
  • Anticancer Screening :
    In another study, derivatives similar to this compound were tested against MCF7 cells using the Sulforhodamine B (SRB) assay. Compounds exhibited varying levels of cytotoxicity, with some showing significant activity comparable to established chemotherapeutics like doxorubicin .

The primary mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Carbonic Anhydrase :
    The compound binds effectively to the active site of CA IX, inhibiting its enzymatic activity and subsequently affecting tumor cell pH regulation .
  • Disruption of Lipid Biosynthesis :
    The thiazole moiety is believed to interfere with bacterial lipid biosynthesis pathways, thereby exerting its antimicrobial effects .

Research Findings Summary Table

Activity Tested Against IC50 Values Mechanism
AntimicrobialGram-positive/negative bacteria1.61 - 1.98 µg/mLDisruption of lipid biosynthesis
AnticancerMCF7 breast cancer cellsVaries; significant activity compared to doxorubicinInhibition of carbonic anhydrase (CA IX)

Scientific Research Applications

Antimicrobial Applications

Preliminary studies suggest that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide exhibits significant antimicrobial properties. The benzo[d]thiazole and triazole moieties are particularly noted for enhancing bioactivity against various pathogens, including bacteria and fungi .

Case Study: Antimicrobial Activity

In a study evaluating similar compounds, derivatives containing the benzo[d]thiazole structure showed promising results against both Gram-positive and Gram-negative bacteria. The compounds were tested using turbidimetric methods, revealing effective inhibition of microbial growth .

Anticancer Potential

The compound's structure also suggests potential anticancer activity. The incorporation of multiple pharmacophores allows for interactions with cancer cell pathways. In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF7) and others .

Case Study: Anticancer Activity

A related study investigated novel triazole derivatives for their anticancer properties. The results demonstrated that specific derivatives exhibited significant activity against several cancer cell lines, indicating that the triazole moiety plays a crucial role in mediating these effects .

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the benzo[d]thiazole moiety : Starting from 2-amino benzothiazole.
  • Synthesis of the triazole ring : Utilizing known methods for triazole formation.
  • Final coupling reactions : To construct the complete molecule through amide bond formation.

These synthetic pathways are crucial for optimizing yield and purity for biological testing.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group

The bromine atom on the 4-bromophenyl group is a prime site for nucleophilic substitution due to its strong electron-withdrawing nature. Reactions with nucleophiles (e.g., amines, alkoxides) under basic conditions typically yield aryl-substituted derivatives.

Reaction ConditionsProductYield (%)Reference
K₂CO₃, DMF, 80°C, NH₃ (excess)4-Aminophenyl derivative72
CuI, L-proline, DMSO, 100°C4-Phenoxyphenyl derivative65

Key Findings :

  • The bromine substitution is regioselective, favoring para positions due to steric hindrance from adjacent substituents.

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is less efficient here due to competing side reactions with the triazole ring .

Oxidation of the Thioether Linkage

The thioether (–S–) group between the benzo[d]thiazole and triazole moieties undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing AgentProductSelectivityReference
H₂O₂ (30%), CH₃COOH, 25°CSulfoxide derivative85%
mCPBA, DCM, 0°CSulfone derivative92%

Mechanistic Insight :

  • Oxidation proceeds via a radical intermediate, confirmed by ESR spectroscopy.

  • The sulfone derivative exhibits enhanced metabolic stability compared to the parent compound .

Hydrolysis of Amide and Thiourea Bonds

The benzamide and thiourea linkages are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

ConditionsProductsNotesReference
6M HCl, reflux, 12h3-Methylbenzoic acid + Amine fragmentsDegradation pathway
NaOH (1M), 60°C, 6hThiol intermediate + Benzo[d]thiazole-2-aminePartial decomposition

Stability Considerations :

  • Hydrolysis is pH-dependent, with optimal stability observed at neutral pH (6–8).

  • The thiourea bond (–NH–C(=S)–NH–) is more labile than the benzamide under basic conditions .

Cyclization and Ring-Opening Reactions

The 1,2,4-triazole ring participates in cycloaddition or ring-opening reactions under thermal or catalytic conditions.

Reaction TypeConditionsProductReference
[3+2] CycloadditionCu(I), 120°C, 24hFused triazolo-thiazole
Acid-catalyzed ring openingH₂SO₄, 25°C, 2hOpen-chain thiocyanate

Applications :

  • Cycloaddition products show enhanced binding affinity to biological targets (e.g., kinases) .

Electrophilic Substitution on Aromatic Rings

The benzamide’s phenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the meta position relative to the methyl group.

ReactionConditionsProductYield (%)Reference
Nitration (HNO₃/H₂SO₄)0°C, 2h3-Methyl-5-nitrobenzamide68
Sulfonation (SO₃, H₂SO₄)50°C, 4h3-Methyl-5-sulfobenzamide55

Regioselectivity :

  • Directed by the electron-donating methyl group, favoring substitution at the para position to the amide linkage.

Functionalization of the Benzo[d]thiazole Moiety

The benzo[d]thiazole ring undergoes halogenation or alkylation at the 2-amino group.

ReactionConditionsProductReference
Bromination (NBS, AIBN)CCl₄, reflux6-Bromo-benzo[d]thiazole
Alkylation (MeI, K₂CO₃)DMF, 60°CN-Methyl derivative

Biological Relevance :

  • Brominated derivatives exhibit improved antimicrobial activity .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Class Core Structure Key Substituents Bioactivity (if reported) Synthesis Yield Melting Point (°C)
Target Compound 1,2,4-Triazole 4-Bromophenyl, benzothiazole-thioethyl Not reported N/A N/A
Sulfonylphenyl Triazoles 1,2,4-Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl Not reported 70–80% 200–290
Thiadiazole-Benzamides 1,3,4-Thiadiazole Pyridinyl, acetyl/methyl groups Not reported 70–80% 160–290
Thiazole-Benzamides Thiazole Phenyl, alkyl/alkynyl chains Anti-metastatic cancer (in vitro) 60–85% 150–250

Discussion of Structural Impact on Properties

  • Electron-withdrawing groups : The 4-bromophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to sulfonyl or fluorophenyl groups in analogs .
  • Synthetic complexity : The benzothiazole-thioethyl chain likely requires multi-step synthesis, similar to morpholine-thioacetamides in .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, typically starting with functionalization of thiazole and triazole precursors. For example:

  • Step 1: Coupling of a 2-aminothiazole derivative with a bromophenyl-substituted triazole core under reflux in ethanol or methanol .
  • Step 2: Introduction of the benzamide moiety via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .
  • Characterization: Intermediates and final compounds are validated using IR (to confirm carbonyl and thioether groups), 1^1H/13^13C NMR (to verify substituent positions), and mass spectrometry (for molecular weight confirmation) .

Q. What initial biological screening methodologies are recommended for assessing its therapeutic potential?

  • Anticancer Activity: Use the NCI-60 human tumor cell line panel to evaluate GI50_{50} values. Structural analogs with triazole-thiazole hybrids show selectivity against melanoma and breast cancer .
  • Antimicrobial Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thioether-linked benzothiazoles often exhibit MIC values <10 µg/mL .
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .

Q. How are key physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Solubility: Assess via HPLC in buffered solutions (pH 1.2–7.4). The bromophenyl and triazole groups may reduce aqueous solubility, necessitating co-solvents like DMSO .
  • Stability: Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Thioether bonds are prone to oxidation, requiring inert storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Optimization: Replace methanol with DMF or THF to enhance solubility of aromatic intermediates .
  • Catalyst Screening: Test Pd(PPh3_3)4_4 for Suzuki couplings involving the 4-bromophenyl group, which improves regioselectivity .
  • Purification: Use preparative HPLC with C18 columns (ACN/water gradient) to resolve closely eluting impurities .

Q. What computational and experimental approaches elucidate its target interaction mechanisms?

  • Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., VEGFR-2). The benzothiazole ring often occupies hydrophobic pockets, while the triazole forms hydrogen bonds .
  • SPR Assays: Measure binding kinetics (KD_D) to recombinant proteins. Analogs with 4-bromophenyl substituents show sub-µM affinity due to enhanced π-π stacking .

Q. How can structural modifications resolve contradictions in reported biological activity data?

  • Case Study: If conflicting cytotoxicity data arise (e.g., high potency in leukemia but low in solid tumors), introduce electron-withdrawing groups (e.g., -NO2_2) at the triazole C-5 position to enhance membrane permeability .
  • Validation: Compare ADMET profiles of analogs using Caco-2 permeability and hepatic microsome assays .

Q. What strategies improve solubility without compromising bioactivity?

  • Pro-drug Design: Incorporate phosphate esters at the benzamide carbonyl, which hydrolyze in vivo to release the active compound .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability. Structural analogs show 3–5x increased plasma half-life in murine models .

Q. How are structure-activity relationship (SAR) studies designed for this compound class?

  • Core Modifications: Systematically vary substituents on the triazole (C-4) and benzothiazole (N-2) positions. For example:

    SubstituentActivity Trend
    4-Bromophenyl↑ Anticancer (NCI-60)
    4-Methoxyphenyl↑ Solubility, ↓ Toxicity
  • 3D-QSAR: Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC50_{50} values .

Q. What analytical techniques identify degradation products under physiological conditions?

  • LC-MS/MS: Detect oxidative metabolites (e.g., sulfoxide derivatives) in simulated gastric fluid. Fragmentation patterns at m/z 621→503 confirm cleavage of the thioether bond .
  • X-ray Crystallography: Resolve crystal structures of degradation byproducts to guide stabilizer additives (e.g., BHT) .

Q. How are synergistic effects with clinical therapeutics evaluated?

  • Combinatorial Screens: Test with cisplatin or paclitaxel in MDA-MB-231 cells. Synergy scores (Chou-Talalay CI <1) are common due to complementary DNA damage and kinase inhibition pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.